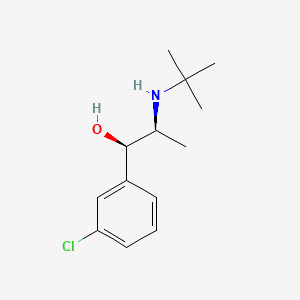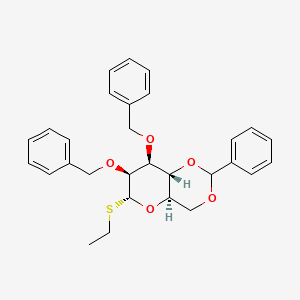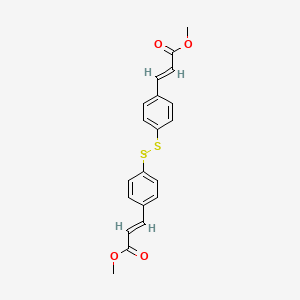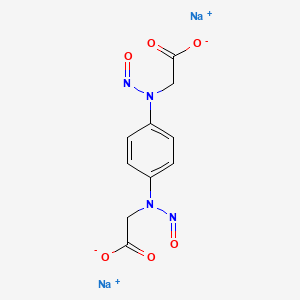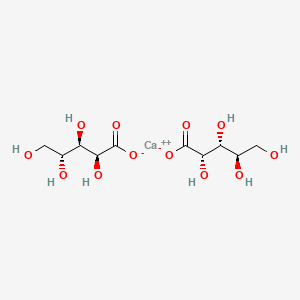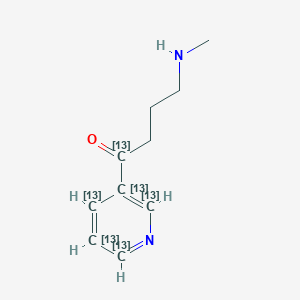
Acetobromofucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetobromofucose is a chemical compound with the molecular formula C12H17BrO7 . It is a derivative of fucose, a hexose deoxy sugar that plays a crucial role in various biological processes .
Synthesis Analysis
The synthesis of Acetobromofucose involves chemical reactions with other compounds. For instance, GDP-L-fucose, an essential precursor for the synthesis of fucosyloligosaccharides, has been synthesized using a relatively expensive chemical synthetic protocol, which involves the stereospecific hydrolysis of Acetobromofucose .
Molecular Structure Analysis
The molecular structure of Acetobromofucose consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 7 oxygen atoms . The exact arrangement of these atoms and their bonds form the unique structure of Acetobromofucose.
Chemical Reactions Analysis
The chemical reactions involving Acetobromofucose are complex and can be influenced by various factors. For instance, the condensation of Acetobromofucose with other compounds can lead to the formation of new compounds . However, more research is needed to fully understand the chemical reactions of Acetobromofucose.
Aplicaciones Científicas De Investigación
Functional Carbohydrates Production
Acetobromofucose might be used in the production of functional carbohydrates . These carbohydrates have health benefits beyond their nutritional value, such as improving gut health or boosting the immune system.
Food Industry
The food industry could potentially use Acetobromofucose in the development of functional carbohydrate-related enzymes . These enzymes could be used to enhance the nutritional value of food products.
Health Supplements
Given its potential role in functional carbohydrates production, Acetobromofucose could be used in the creation of health supplements . These supplements could provide additional health benefits to consumers.
Enzymatic Technologies
Acetobromofucose might play a role in the development of new enzymatic technologies . These technologies could lead to more efficient production processes in various industries.
Rare Sugars Production
Research on isomerases or epimerases involved in the production of rare sugars could potentially involve Acetobromofucose . Rare sugars have applications in various fields, including food, pharmaceutical, and cosmetic industries.
Safety and Hazards
The safety and hazards associated with Acetobromofucose are not well documented. It is always recommended to handle chemical compounds with appropriate safety measures. For specific safety data, one should refer to the Safety Data Sheet (SDS) of the compound .
Direcciones Futuras
The future directions for research on Acetobromofucose could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the role of fucose derivatives in biological processes, Acetobromofucose could be a subject of interest in the development of new pharmaceuticals or bioactive compounds. However, more research is needed to fully explore these possibilities .
Propiedades
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQAPSYNYIKSR-BSOOIWJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetobromofucose | |
Q & A
Q1: What is the role of acetobromofucose in synthesizing complex carbohydrates, and what types of linkages can be formed?
A1: Acetobromofucose serves as an activated glycosyl donor in carbohydrate synthesis [, ]. Its structure features a reactive bromine atom, allowing it to participate in glycosylation reactions, forming new glycosidic bonds with hydroxyl groups on acceptor sugar molecules. Specifically, the research demonstrates its use in creating both α- and β-L-fucopyranosyl linkages. For example, acetobromofucose reacts with 1,6-anhydro-2,2',3,3',6'-penta-O-benzyl-β-lactose to yield trisaccharide derivatives with either α- or β-L-fucopyranosyl linkages at the 4' position []. This versatility makes acetobromofucose a valuable tool for synthesizing a diverse array of fucosylated oligosaccharides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




